7-(dimethylamino)-5-ethyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
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Overview
Description
7-(dimethylamino)-5-ethyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(dimethylamino)-5-ethyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate and phenyl isothiocyanate under reflux conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of sustainable catalysts and solvents, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-(dimethylamino)-5-ethyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazolopyrimidines.
Scientific Research Applications
Chemistry
In chemistry, 7-(dimethylamino)-5-ethyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound has shown potential as an inhibitor of various enzymes, including topoisomerase I and phosphatidylinositol 3-kinase. These properties make it a candidate for anticancer drug development .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of 7-(dimethylamino)-5-ethyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets. For example, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing DNA replication and leading to cell death. This mechanism is particularly useful in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidine-7(6H)-ones: These compounds share a similar core structure but differ in their substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring instead of a thiazole ring but exhibit similar biological activities.
Uniqueness
7-(dimethylamino)-5-ethyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is unique due to its specific substituents, which enhance its chemical reactivity and biological activity. The presence of the dimethylamino group, in particular, contributes to its ability to interact with various molecular targets .
Properties
Molecular Formula |
C15H16N4S2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
7-(dimethylamino)-5-ethyl-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C15H16N4S2/c1-4-11-16-13(18(2)3)12-14(17-11)19(15(20)21-12)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |
InChI Key |
HLFAPVVLLHDFMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=N1)N(C)C)SC(=S)N2C3=CC=CC=C3 |
Origin of Product |
United States |
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